![molecular formula C9H11F2N3O2 B1364102 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 725699-03-6](/img/structure/B1364102.png)

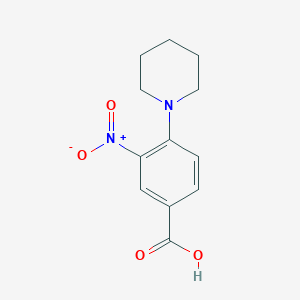

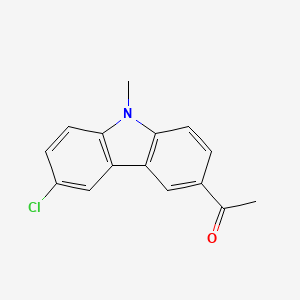

7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known by its CAS Number 664992-04-5, is a solid substance . Its IUPAC name is 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro [1,2,4]triazolo [1,5-a]pyrimidine-2-carboxylic acid . The molecular weight of the compound is 232.19 .

Synthesis Analysis

The synthesis of a similar compound, methyl 5,7-bis (difluoromethyl)pyrazolo [1,5-a]pyrimidine-2-carboxylate, was achieved by the condensation of methyl 5-amino-1 H -pyrazole-3-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C8 H10 F2 N4 O2 .Physical and Chemical Properties Analysis

The compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Structure

Regioselective Synthesis : Research demonstrates the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, highlighting the tunability of N-alkylation and the role of carboxy function in directing regioselectivity (Drev et al., 2014).

Synthesis Variations : Different synthesis methods have been developed for 6-alkyl-7-oxo-tetrahydropyrazolo[1,5-c]pyrimidine derivatives, offering insights into chemical transformations and library preparation (Lombar et al., 2014).

Molecular Structure Analysis : Investigations into the reaction of aminoazoles with hexafluoroacetylacetone led to the formation of pyrazolo[1,5-a]pyrimidine, providing structural insights through 2D NMR spectroscopy (Petrov et al., 2008).

Synthetic Methodologies and Libraries

Combinatorial Libraries : A study on the synthesis of over 2200 trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides on a 50-100-mg scale highlights the scope of solution-phase synthesis and the production of high-purity final products (Dalinger et al., 2005).

Diverse Heterocyclizations : Research on heterocyclization reactions of pyruvic acids and aromatic aldehydes with amino-N-aryl-pyrazole carboxamides shows the synthesis of different types of compounds, showcasing the versatility of chemical processes (Sakhno et al., 2010).

Supramolecular Structures and Interactions

Structural Modifications : Studies on thiazolo[3, 2-a]pyrimidines related to pyrazolo[1,5-a]pyrimidine derivatives reveal significant differences in intermolecular interaction patterns and supramolecular aggregation based on various structural modifications (Nagarajaiah & Begum, 2014).

Crystal Structure Analysis : Analysis of the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments provides insights into supramolecular architecture and interaction energies (Canfora et al., 2010).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to have a variety of targets, including enzymes like phosphodiesterases (pdes) in the cardiovascular system .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through selective binding . This interaction could lead to changes in the activity of the target, potentially influencing cellular processes.

Biochemical Pathways

Based on the potential targets, it can be hypothesized that the compound may influence pathways related to the cardiovascular system .

Result of Action

Based on its potential targets, it can be inferred that the compound may have effects on cellular processes related to the cardiovascular system .

Propriétés

IUPAC Name |

7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O2/c1-4-2-6(8(10)11)14-7(12-4)3-5(13-14)9(15)16/h3-4,6,8,12H,2H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBDCVYZAXZQLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301122660 |

Source

|

| Record name | 7-(Difluoromethyl)-4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301122660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725699-03-6 |

Source

|

| Record name | 7-(Difluoromethyl)-4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725699-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Difluoromethyl)-4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301122660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)

![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)

![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)

![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)

![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)

![4-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364061.png)

![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1364062.png)